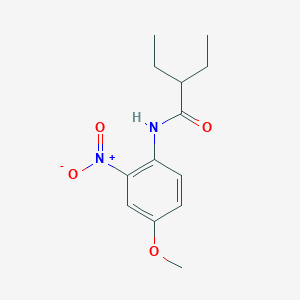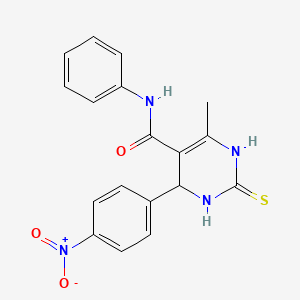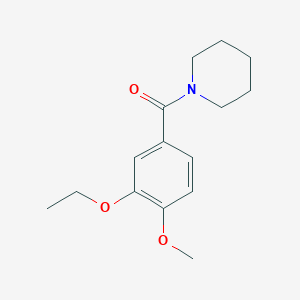
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a potent inhibitor of protein-protein interactions and has been shown to exhibit promising activity against a range of biological targets.
作用机制
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide exerts its biological activity by binding to the hydrophobic pockets of target proteins, thereby disrupting their interaction with other proteins. This mechanism of action is similar to that of small molecule inhibitors, but 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has the advantage of being a larger molecule that can interact with multiple sites on the target protein.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit potent activity against a range of biological targets, including cancer cells, viruses, and bacteria. It has been reported to induce apoptosis in cancer cells by activating the p53 pathway, and to inhibit viral replication by disrupting protein-protein interactions essential for viral life cycle. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to inhibit bacterial biofilm formation, which is a major factor in antibiotic resistance.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of protein-protein interactions and can be used to study a wide range of biological targets. It is also relatively easy to synthesize and purify in large quantities. However, 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity and may require careful handling and disposal.
未来方向
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of more potent and selective 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives that can target specific protein-protein interactions. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis and purification of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide could improve its availability and reduce its cost.
合成方法
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized through a multistep reaction process that involves the condensation of 2,4-dichlorophenol with anthranilic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography to obtain 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in high purity.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been reported to inhibit the interaction between the androgen receptor and its co-activator, resulting in the suppression of androgen-dependent prostate cancer cell growth.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-12-5-8-19(18(24)9-12)29-11-20(26)25-13-6-7-16-17(10-13)22(28)15-4-2-1-3-14(15)21(16)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOPXLDFENQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)



![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
